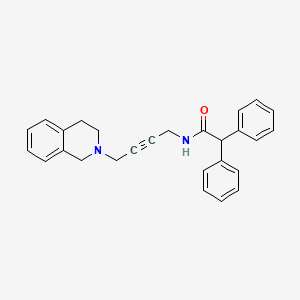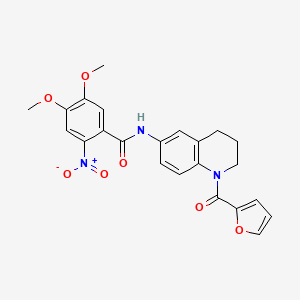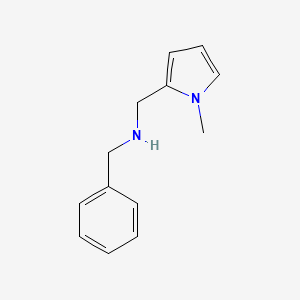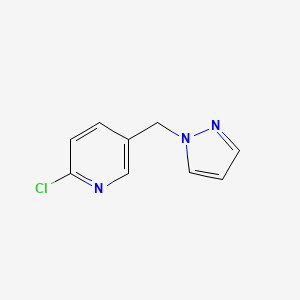
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2,2-diphenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2,2-diphenylacetamide is a synthetic compound known for its distinct chemical structure and potential applications in various scientific domains. The molecule's unique arrangement includes a dihydroisoquinoline moiety linked to a diphenylacetamide group through a butynyl chain, making it an intriguing subject for research in chemistry and pharmacology.
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2,2-diphenylacetamide typically involves multi-step organic reactions. One common approach starts with the formation of the dihydroisoquinoline scaffold, followed by the introduction of the but-2-yn-1-yl chain through a nucleophilic substitution or coupling reaction. The final step usually involves acylation to introduce the diphenylacetamide moiety. Industrial production methods: Industrial production may scale up these synthetic steps using optimized reaction conditions to ensure high yield and purity. Automation and continuous flow chemistry techniques can enhance efficiency and scalability, catering to larger demand in research and development.
Chemical Reactions Analysis
Types of reactions it undergoes: N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2,2-diphenylacetamide can undergo a variety of chemical reactions, including oxidation, reduction, and substitution. Its functional groups allow for targeted modifications to study its properties further. Common reagents and conditions used in these reactions: Typical reagents might include oxidizing agents like potassium permanganate or reducing agents such as lithium aluminium hydride, depending on the desired reaction. Solvents and catalysts also play a crucial role in facilitating these transformations. Major products formed from these reactions: The products of these reactions can vary widely but often include modified versions of the parent compound, which can be analyzed to determine their efficacy in different applications.
Scientific Research Applications
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2,2-diphenylacetamide has found applications in diverse scientific fields: Chemistry: It serves as a model compound for studying reaction mechanisms and exploring new synthetic methodologies. Biology: Research into its biological activity, including interactions with enzymes or receptors, has been explored to understand its potential therapeutic effects. Medicine:Industry: Its structural characteristics have implications in material science, potentially contributing to the development of novel polymers or advanced materials.
Mechanism of Action
The compound’s mechanism of action is predominantly associated with its interaction with specific molecular targets such as receptors or enzymes. By binding to these targets, it can modulate biological pathways, leading to various physiological effects. Studies on its molecular binding interactions are ongoing to unravel the pathways involved and the subsequent biochemical responses.
Comparison with Similar Compounds
Compared to other dihydroisoquinoline derivatives, N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2,2-diphenylacetamide stands out due to its distinctive butynyl linkage and the diphenylacetamide functionality. This structural uniqueness provides it with distinct physicochemical properties and biological activities that are being extensively studied. Similar compounds include:
N-(3,4-dihydroisoquinolin-2(1H)-yl)acetamides
But-2-yn-1-yl derivatives with other acyl groups
Diphenylacetamide compounds without the but-2-yn-1-yl linkage
Properties
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O/c30-27(26(23-12-3-1-4-13-23)24-14-5-2-6-15-24)28-18-9-10-19-29-20-17-22-11-7-8-16-25(22)21-29/h1-8,11-16,26H,17-21H2,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URHQDZJBBINJJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC#CCNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,5-dimethoxyphenyl)-7-fluoro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2902201.png)
![2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropylacetamide](/img/structure/B2902204.png)

![1'-(1-(Methylsulfonyl)piperidine-4-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2902207.png)
![3-fluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2902210.png)


![2-[(3-Methylbenzyl)sulfanyl]ethylamine hydrochloride](/img/structure/B2902214.png)
![Tert-butyl 4-[1-(4-fluorophenyl)-2-methoxy-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B2902217.png)




![(Z)-2-(1H-benzo[d]imidazol-2-yl)-3-hydroxypent-2-enenitrile](/img/structure/B2902223.png)
